4-Phenyl-2-butanol

Catalog No.
S604291
CAS No.
2344-70-9
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-2-butanol

CAS Number

2344-70-9

Product Name

4-Phenyl-2-butanol

IUPAC Name

4-phenylbutan-2-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

GDWRKZLROIFUML-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)O

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-phenyl-2-butanol, 4-phenylbutanol

Canonical SMILES

CC(CCC1=CC=CC=C1)O

Organic Synthesis:

  • Asymmetric Catalysis: 4-Phenyl-2-butanol can be used as a substrate in asymmetric catalysis reactions to produce chiral alcohols with high enantioselectivity. This is achieved through the use of chiral catalysts, which selectively promote the formation of one enantiomer over the other [].

Material Science:

  • Polymer Synthesis: 4-Phenyl-2-butanol can be used as a starting material for the synthesis of various polymers. When reacted with sulfuric acid, it can form poly(4-phenyl-2-butanol), a type of polyester with potential applications in the development of new materials [].

Analytical Chemistry:

  • Chromatographic Analysis: Due to its unique chemical properties, 4-Phenyl-2-butanol can be used as a reference standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. This allows researchers to accurately identify and quantify other compounds in a mixture.

4-Phenyl-2-butanol is an organic compound characterized by the molecular formula C10_{10}H14_{14}O and a molecular weight of 150.22 g/mol. It appears as a clear, colorless liquid with a floral, aromatic odor reminiscent of peony and mimosa . This compound is known for its solubility in alcohols and oils, while being almost insoluble in water . It has a melting point of 61 °C and a boiling point of 132 °C at 14 mmHg, making it suitable for various chemical applications .

, including:

  • Racemization: The compound can undergo racemization catalyzed by (η5^5-pentaphenylcyclopentadienyl)RuCl(CO)2_2 at room temperature in the presence of a base .
  • Alkylation: It serves as a reagent for the direct alkylation of amines with primary and secondary alcohols through biocatalytic hydrogen borrowing .
  • Polymerization: When reacted with sulfuric acid, it yields polymeric products .

While specific biological activities of 4-Phenyl-2-butanol are not extensively documented, its structural similarity to other phenolic compounds suggests potential applications in biological systems. Research indicates that it can be synthesized via biocatalytic methods, which may enhance its enantioselectivity for pharmaceutical applications .

Several synthesis methods for 4-Phenyl-2-butanol have been explored:

  • Hydrogenation of Benzylidene Acetone: This method involves hydrogenating benzylidene acetone in an alcohol solution under pressure, using catalysts such as platinum oxide or palladium oxide .
  • Reduction with Magnesium: The compound can also be synthesized through the reduction of benzylidene acetone using magnesium in methanol .
  • Biocatalytic Reduction: A novel hybrid design has been utilized for the biocatalytic synthesis of (S)-4-phenyl-2-butanol, demonstrating the potential for selective synthesis in biological systems .

4-Phenyl-2-butanol finds various applications across different fields:

  • Chemical Industry: It is used as a reagent for alkylation reactions and in the preparation of personal care products aimed at malodor reduction .
  • Pharmaceuticals: Its potential as a chiral building block makes it valuable in drug synthesis, particularly through biocatalytic processes that enhance selectivity .
  • Fragrance Industry: Due to its floral aroma, it is utilized in perfumery and flavoring applications.

Studies on interaction mechanisms involving 4-Phenyl-2-butanol focus on its catalytic properties and reactivity with other compounds. For instance, research has shown that this compound can be involved in hydrogen transfer reactions, indicating its potential role as a catalyst or reactant in various organic transformations .

Several compounds share structural similarities with 4-Phenyl-2-butanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-PhenylethanolC8_{8}H10_{10}OSimpler structure; primarily used in flavoring
4-Methylphenyl-2-butanolC11_{11}H16_{16}OContains a methyl group; used in similar applications
3-PhenylpropanolC9_{9}H12_{12}ODifferent carbon chain length; less aromatic

Uniqueness of 4-Phenyl-2-butanol:
4-Phenyl-2-butanol is distinguished by its specific arrangement of functional groups that confer unique reactivity and biological properties compared to similar compounds. Its ability to undergo biocatalytic transformations makes it particularly valuable in synthetic organic chemistry and pharmaceuticals.

Physical Description

colourless oily liquid with a floral-fruity, herbaceous odou

XLogP3

2.3

Density

0.977-0.983

Other CAS

2344-70-9

Wikipedia

4-phenyl-2-butanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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